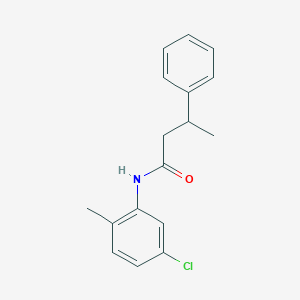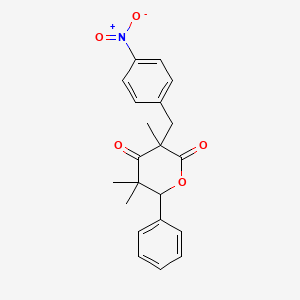![molecular formula C16H24N2O4S B3979420 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide](/img/structure/B3979420.png)
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide
Descripción general
Descripción
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide, also known as MS-275 or Entinostat, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis.
Mecanismo De Acción
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle arrest, apoptosis, and angiogenesis. Additionally, this compound has been shown to have non-histone targets, such as transcription factors and heat shock proteins, which may also contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, promotion of apoptosis, inhibition of angiogenesis, and suppression of T cell activity and pro-inflammatory cytokine production. Additionally, this compound has been shown to have effects on gene expression, chromatin structure, and DNA damage repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide is its specificity for HDAC enzymes, which allows for targeted inhibition of histone deacetylation. Additionally, this compound has been shown to have low toxicity and good pharmacokinetics, which make it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide, including the development of more potent analogs, the investigation of its effects on non-cancer diseases, and the exploration of its potential synergistic effects with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its non-histone targets, which may provide insights into its therapeutic potential. Overall, this compound represents a promising candidate for the development of novel anti-cancer therapies and warrants further investigation.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders. In cancer, this compound has been shown to have anti-tumor effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. In HIV, this compound has been shown to inhibit viral replication by blocking the transcriptional activation of the HIV-1 long terminal repeat. In autoimmune disorders, this compound has been shown to suppress the activity of T cells and reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-13(2)16(19)17-14-5-7-15(8-6-14)23(20,21)18-9-11-22-12-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVMVGEQAMJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B3979338.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide](/img/structure/B3979342.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3979351.png)
![N-(4-ethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3979361.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3979365.png)

![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3979393.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3979395.png)
![ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B3979398.png)
![methyl N-[4-(acetylamino)benzoyl]leucinate](/img/structure/B3979406.png)
![1-(4-biphenylylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3979424.png)
![2-(4-pyridinylthio)-N-[1-(2-thienyl)ethyl]acetamide trifluoroacetate](/img/structure/B3979427.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979432.png)